Asp-Ala-Glu-Phe-Arg-His-Asp-Ser

Alzheimer's immunotherapy antibody epitope mapping N-terminal pyroglutamate modification

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (single-letter code: DAEFRHDS; CAS 659739-33-0; molecular formula C₄₀H₅₇N₁₃O₁₆; MW 975.96 Da) is a synthetic octapeptide corresponding to residues 1–8 of the human amyloid-β (Aβ) peptide. This N-terminal fragment encompasses the immunodominant EFRHD epitope (residues 3–7) recognized by therapeutically relevant monoclonal antibodies PFA1, PFA2, and the humanized 3D6/bapineuzumab Fab.

Molecular Formula C40H57N13O16
Molecular Weight 976.0 g/mol
Cat. No. B12369549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Ala-Glu-Phe-Arg-His-Asp-Ser
Molecular FormulaC40H57N13O16
Molecular Weight976.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C40H57N13O16/c1-19(47-33(62)22(41)14-30(57)58)32(61)48-24(9-10-29(55)56)35(64)50-25(12-20-6-3-2-4-7-20)36(65)49-23(8-5-11-45-40(42)43)34(63)51-26(13-21-16-44-18-46-21)37(66)52-27(15-31(59)60)38(67)53-28(17-54)39(68)69/h2-4,6-7,16,18-19,22-28,54H,5,8-15,17,41H2,1H3,(H,44,46)(H,47,62)(H,48,61)(H,49,65)(H,50,64)(H,51,63)(H,52,66)(H,53,67)(H,55,56)(H,57,58)(H,59,60)(H,68,69)(H4,42,43,45)/t19-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyVKGXBTMAYYOJEI-TUPPIJDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (Aβ1–8): Procurement-Grade N-Terminal Amyloid-β Fragment for Alzheimer's Immunotherapy and Structural Biology Research


Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (single-letter code: DAEFRHDS; CAS 659739-33-0; molecular formula C₄₀H₅₇N₁₃O₁₆; MW 975.96 Da) is a synthetic octapeptide corresponding to residues 1–8 of the human amyloid-β (Aβ) peptide [1]. This N-terminal fragment encompasses the immunodominant EFRHD epitope (residues 3–7) recognized by therapeutically relevant monoclonal antibodies PFA1, PFA2, and the humanized 3D6/bapineuzumab Fab [2]. Unlike full-length Aβ(1–40) and Aβ(1–42), which aggregate into neurotoxic amyloid fibrils, this octapeptide fragment remains non-fibrillogenic, making it uniquely suited for solution-phase binding studies and high-resolution co-crystallization experiments [3]. The compound has been co-crystallized in complex with multiple antibodies (PDB: 2IPU, 2R0W, 4OJF) and with phospholipase A₂ (PDB: 3JQ5), yielding atomic-resolution structural data that are unavailable for any other Aβ fragment–protein complex [4].

Why Aβ Fragment Length Is Not Interchangeable: Asp-Ala-Glu-Phe-Arg-His-Asp-Ser Occupies a Non-Substitutable Functional Niche


N-terminal Aβ fragments are not functionally equivalent, and simple substitution of a neighboring fragment (e.g., Aβ1–7, Aβ1–9, or Aβ1–11) for Aβ1–8 will compromise either epitope completeness or experimental tractability. The octapeptide Aβ1–8 is the minimal-length fragment that contains the entire immunodominant EFRHD epitope (residues 3–7) characterized at atomic resolution with therapeutic antibodies PFA1 and PFA2, whereas the shorter Aβ1–7 (DAEFRHD) lacks Ser8, which contributes conformational flexibility at the epitope boundary [1]. Longer fragments such as Aβ1–28 or Aβ1–40 exhibit progressively higher aggregation propensity that complicates solution-based biophysical assays and yields lower-resolution crystals when complexed with the same antibody Fab [2]. Furthermore, N-terminal modifications (e.g., pyroglutamate formation at Glu3) that occur on longer Aβ species in vivo drastically reduce antibody recognition—a phenomenon quantitatively benchmarked against wild-type Aβ1–8 [3]. These interdependencies mean that procurement of the exact 1–8 sequence, rather than a close-length analog, directly determines the validity and reproducibility of antibody-binding, aggregation, and structural studies.

Quantitative Differentiation Evidence: Asp-Ala-Glu-Phe-Arg-His-Asp-Ser vs. Closest Aβ Fragment Analogs


PFA1 Antibody Discriminates Wild-Type Aβ1–8 from N-Terminally Modified pyro-Glu3-Aβ with 77-Fold Affinity Difference

The monoclonal antibody PFA1 binds wild-type Aβ(1–8) (DAEFRHDS) with high affinity (KD = 20 nM for monomeric Aβ; KD = 0.1 nM for fibrillar/protofibrillar Aβ) [1]. When the N-terminal Glu3 is post-translationally modified to pyroglutamate (pyro-Glu3-Aβ, a toxic Aβ species abundant in AD plaques), PFA1 binding affinity is reduced 77-fold relative to wild-type Aβ(1–8) [2]. This quantitative selectivity benchmark makes wild-type Aβ1–8 the essential reference standard for characterizing antibody specificity and for detecting binding-compromised Aβ proteoforms.

Alzheimer's immunotherapy antibody epitope mapping N-terminal pyroglutamate modification

Aβ1–8–Fab Complex Yields Higher-Resolution Crystals (2.0 Å) than Aβ1–28–Fab Complex (2.2 Å) with Bapineuzumab

When the common Fab fragment of the Alzheimer's immunotherapy candidate bapineuzumab (humanized 3D6) was co-crystallized with two different Aβ peptides under identical experimental conditions, the Aβ(1–8) complex (Fab–Aβ8) yielded crystals diffracting to 2.0 Å resolution, whereas the Aβ(1–28) complex (Fab–Aβ28) diffracted only to 2.2 Å [1]. Both crystal forms belonged to the same primitive orthorhombic space group P2₁2₁2₁, enabling a direct crystallographic comparison. The higher resolution obtained with Aβ1–8 provides more precise electron density for mapping antibody–epitope interactions at the N-terminus [2].

X-ray crystallography bapineuzumab amyloid-β immunotherapy structural biology

3D6/Bapineuzumab Fab Binding Affinity Declines Stepwise as Aβ Fragment Length Increases Beyond the Minimal Epitope

Microscale thermophoresis (MST) measurements using the humanized 3D6 Fab (the antigen-binding fragment of bapineuzumab) reveal a clear fragment-length-dependent affinity hierarchy: the Fab binds full-length soluble Aβ(1–40) with a KD of 89 (±9) nM, Aβ(1–28) with a KD of 151 (±12) nM, and Aβ(1–8) with low micromolar affinity [1]. This demonstrates that while Aβ1–8 contains the complete N-terminal recognition motif, the additional C-terminal residues in longer fragments contribute context-dependent affinity enhancements. However, the low μM affinity of Aβ1–8 is sufficient for co-crystallization and epitope mapping, and the fragment's non-aggregating character uniquely enables solution-based affinity measurements without confounding fibril formation artifacts [2].

microscale thermophoresis antibody affinity hierarchy Aβ fragment length-dependence bapineuzumab

Aβ1–8 Is the Only Aβ Fragment with an Experimentally Determined Co-Crystal Structure in Complex with Phospholipase A2 (PDB 3JQ5, 2.0 Å)

The X-ray crystal structure of Aβ(1–8) (DAEFRHDS) in complex with Group I phospholipase A2 purified from Andaman Cobra (Naja naja sagittifera) venom was determined at 2.0 Å resolution and deposited as PDB 3JQ5 [1]. This is identified by the authors as the first structural determination of an interaction between any amyloid-β peptide fragment and the hydrophobic substrate-binding channel of PLA2, revealing specific hydrogen-bond and van der Waals contacts [2]. No equivalent PLA2 co-crystal structure exists for Aβ(1–7), Aβ(1–9), Aβ(1–11), Aβ(1–28), or Aβ(1–40). The structure provides a direct atomic-resolution template for studying the hypothesized role of PLA2 in modulating Aβ aggregation and neuroinflammation in Alzheimer's disease [1].

phospholipase A2 neuroinflammation Aβ–PLA2 interaction X-ray crystallography

N-Terminal Aβ Fragments (1–8/1–10) Exhibit Low Aggregation Propensity, Distinguishing Them from Highly Fibrillogenic Mid- and C-Terminal Aβ Segments

Systematic analysis of seven overlapping Aβ-derived fragments (each 10–12 residues) demonstrated that the N-terminal fragment P1 (Aβ1–10, which encompasses the Aβ1–8 sequence) does not display the high β-sheet formation and aggregation propensities characteristic of mid-region (P3, Aβ11–20) and C-terminal (P6, Aβ26–36; P7, Aβ31–42) fragments [1]. While P3 and P6 exhibited strong ThT fluorescence and light scattering indicative of extensive fibril formation—and correspondingly exerted strong inhibitory effects on Aβ1–42 aggregation—P1 remained largely unstructured in aqueous buffer [2]. The shorter Aβ1–8 fragment, lacking the two additional residues present in Aβ1–10, is expected to be even less aggregation-prone, consistent with its successful use in solution-phase binding assays and high-resolution crystallography [2].

amyloid fibrillogenesis β-sheet propensity peptide aggregation ThT fluorescence

Highest-Value Application Scenarios for Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (Aβ1–8) in Research and Industrial Settings


Antibody Specificity Benchmarking: Defining the EFRHD Epitope Binding Baseline for Alzheimer's Immunotherapy Candidates

Aβ1–8 serves as the gold-standard reference ligand for quantifying the binding affinity and specificity of N-terminal-directed anti-Aβ monoclonal antibodies (e.g., PFA1, PFA2, 3D6/bapineuzumab). As demonstrated by SPR data, PFA1 binds wild-type Aβ1–8 with KD = 20 nM (monomer) and 0.1 nM (fibril), and this binding is reduced 77-fold upon N-terminal pyroglutamate modification [7]. Any novel antibody candidate claiming N-terminal Aβ specificity must be benchmarked against this wild-type Aβ1–8 affinity baseline before progressing to longer or modified Aβ species [8].

High-Resolution Co-Crystallization with Anti-Aβ Antibody Fabs for Structure-Guided Immunotherapy Design

Aβ1–8 is the fragment of choice for co-crystallization with therapeutic antibody Fab fragments. It produces superior-resolution crystals (2.0 Å for Fab–Aβ8 vs. 2.2 Å for Fab–Aβ28 with bapineuzumab Fab) [7] and has been successfully co-crystallized with PFA1 Fab (PDB: 2IPU), PFA2 Fab (PDB: 2R0W), and humanized 3D6 Fab (PDB: 4OJF), yielding atomic-level detail on the EFRHD epitope–paratope interface [8]. These structures enable rational engineering of antibody derivatives with improved affinity and reduced cross-reactivity.

PLA2–Aβ Interaction Studies for Neuroinflammation and Aggregation-Modulation Research

Aβ1–8 is the only Aβ fragment for which a co-crystal structure with phospholipase A2 has been experimentally determined (PDB 3JQ5, 2.0 Å resolution) [7]. The structure reveals specific hydrogen-bond and van der Waals interactions between the octapeptide and the PLA2 hydrophobic substrate-binding channel, providing a molecular template for investigating PLA2's hypothesized role in modulating Aβ aggregation and neuroinflammatory responses in Alzheimer's disease [8]. Fragment-based drug discovery programs targeting the Aβ–PLA2 interface require this structurally characterized fragment as a starting point.

Non-Aggregating N-Terminal Reference Standard for Aβ Fibrillogenesis and Aggregation Inhibition Assays

Unlike full-length Aβ(1–40) and Aβ(1–42), which spontaneously form amyloid fibrils that confound solution-based assays, Aβ1–8 remains non-fibrillogenic in aqueous buffer [7]. This property makes it an ideal negative control and N-terminal reference in ThT fluorescence, light scattering, and CD spectroscopy experiments designed to map aggregation-prone regions of Aβ or to evaluate the inhibitory potency of candidate anti-aggregation compounds [8]. Its well-defined, non-aggregating character ensures reproducible solution-phase biophysical measurements.

Quote Request

Request a Quote for Asp-Ala-Glu-Phe-Arg-His-Asp-Ser

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.